N-(1-Aminospiro[3.3]heptan-3-yl)-2-[3-(trifluoromethyl)pyrazol-1-yl]acetamide;hydrochloride
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Overview
Description
N-(1-Aminospiro[3.3]heptan-3-yl)-2-[3-(trifluoromethyl)pyrazol-1-yl]acetamide;hydrochloride is a chemical compound with potential applications in various scientific fields, including chemistry, biology, medicine, and industry. This compound features a spirocyclic structure, which is a ring system connected to another ring system at a single atom, and a trifluoromethyl group, which is known for its electronegative properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the following:
Amide Formation: The starting materials, 1-aminospiro[3.3]heptane-3-carboxylic acid and 3-(trifluoromethyl)pyrazole-1-acetic acid, are reacted under amide coupling conditions using reagents such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-Hydroxybenzotriazole) to form the amide bond.
Hydrochloride Formation: The resulting amide is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, potentially at the spirocyclic ring or the trifluoromethyl group.
Reduction: Reduction reactions may target the amide bond or other functional groups within the molecule.
Substitution: Substitution reactions can occur at various positions on the spirocyclic ring or the pyrazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles and electrophiles are employed depending on the specific substitution reaction.
Major Products Formed:
Oxidation Products: Various oxidized derivatives of the compound.
Reduction Products: Reduced forms of the amide or other functional groups.
Substitution Products: Substituted derivatives at different positions on the molecule.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It can be used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound may serve as a tool in biological studies, such as investigating enzyme inhibition or receptor binding.
Medicine: Potential therapeutic applications include the development of new drugs targeting various diseases.
Industry: It can be used in the production of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism by which N-(1-Aminospiro[3.3]heptan-3-yl)-2-[3-(trifluoromethyl)pyrazol-1-yl]acetamide;hydrochloride exerts its effects involves interactions with specific molecular targets and pathways. The trifluoromethyl group enhances the compound's binding affinity to certain receptors or enzymes, leading to its biological activity.
Comparison with Similar Compounds
N-(1-Aminospiro[3.3]heptan-3-yl)-2-(4-fluorophenyl)acetamide;hydrochloride
N-(1-Aminospiro[3.3]heptan-3-yl)-2-(3-(trifluoromethyl)phenyl)acetamide;hydrochloride
Uniqueness: N-(1-Aminospiro[3.3]heptan-3-yl)-2-[3-(trifluoromethyl)pyrazol-1-yl]acetamide;hydrochloride is unique due to its spirocyclic structure and the presence of the trifluoromethyl group, which contribute to its distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
N-(1-aminospiro[3.3]heptan-3-yl)-2-[3-(trifluoromethyl)pyrazol-1-yl]acetamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17F3N4O.ClH/c14-13(15,16)9-2-5-20(19-9)7-11(21)18-10-6-8(17)12(10)3-1-4-12;/h2,5,8,10H,1,3-4,6-7,17H2,(H,18,21);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXSPFJGQEYKITL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)C(CC2NC(=O)CN3C=CC(=N3)C(F)(F)F)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClF3N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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